2,6-Diethyl-m-toluidine

Description

Contextualization within Aromatic Amines and Substituted Toluidines

2,6-Diethyl-m-toluidine belongs to the broad class of aromatic amines, which are compounds containing an amino group (-NH2) attached to an aromatic ring. More specifically, it is a substituted toluidine. ontosight.aiwikipedia.org Toluidines are derivatives of aniline (B41778) with a methyl group on the benzene (B151609) ring; the isomers are designated as ortho (o), meta (m), and para (p) depending on the relative positions of the amino and methyl groups. wikipedia.org

The chemical properties of toluidines are similar to those of aniline and other aromatic amines. wikipedia.org The presence of the amino group makes them weakly basic. wikipedia.org The addition of alkyl groups, such as the two ethyl groups in this compound, further modifies the electronic and steric environment of the molecule. This substitution influences its reactivity, solubility, and physical properties.

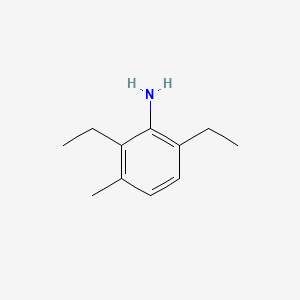

The structure of this compound is defined by a benzene ring with an amino group at position 1, a methyl group at position 3, and ethyl groups at positions 2 and 6. This specific arrangement of substituents is crucial to its utility in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Registry Number | 67330-61-4 nist.gov |

| Molecular Formula | C₁₁H₁₇N nist.govnih.gov |

| Molecular Weight | 163.26 g/mol nist.gov |

| Appearance | Colorless to yellowish liquid ontosight.ai |

| Boiling Point | 231-232 °C (lit.) |

| Density | 0.922 g/mL at 25 °C (lit.) |

| Flash Point | 100 °C |

| LogP | 3.18 sielc.com |

This table is interactive. Users can sort and filter the data.

Significance in Organic Synthesis and Industrial Chemistry

This compound serves as a vital building block in organic synthesis. Its primary role is as an intermediate in the production of more complex molecules. The reactivity of the amino group and the aromatic ring allows for a variety of chemical modifications, including diazotization, alkylation, and acylation.

Industrially, substituted anilines and toluidines are foundational to several sectors. They are instrumental in the synthesis of:

Dyes and Pigments: Aromatic amines are precursors to a vast array of dyes, including azo dyes, which are formed through diazotization and coupling reactions. ontosight.aismolecule.com

Polymers: Certain aniline derivatives are used in the development of polymers and plastics, such as polyurethane. ontosight.ainbinno.com

Agrochemicals: The structural motif of substituted anilines is found in many herbicides and pesticides. evitachem.com For instance, 2,6-diethyl-4-methylaniline (B1582614) diazonium salt is a key intermediate for the herbicide pinoxaden. patsnap.com

Pharmaceuticals: These compounds can act as intermediates or starting materials in the synthesis of various pharmaceutical drugs. ontosight.ainbinno.com

The synthesis of 2,6-dialkylanilines can be achieved through the ortho-alkylation of aromatic amines like m-toluidine (B57737) with olefins in the presence of a catalyst. google.com For example, heating m-toluidine with ethylene (B1197577) in the presence of aluminum and mercuric chloride in an autoclave can produce this compound. googleapis.com Another approach involves the alkylation of aniline derivatives. evitachem.com

Overview of Key Research Areas

Current research involving this compound and related compounds is focused on several key areas, driven by the need for more efficient and sustainable chemical processes.

One significant area of research is the development of improved catalytic systems for the synthesis of substituted anilines. This includes the use of novel catalysts to enhance the selectivity and yield of alkylation reactions, which are crucial for producing compounds like this compound. google.com

Another active field of investigation is the application of these compounds as intermediates in the synthesis of high-value chemicals. For example, 2,6-diethyl-4-methylaniline is used in the synthesis of 2,6-diethyl-4-methylphenyl acetic acid through a Meerwein arylation reaction. google.com

Furthermore, continuous flow chemistry is being explored as a modern and efficient method for the preparation of derivatives of these anilines. smolecule.com This technology offers advantages in terms of safety and scalability for reactions such as diazotization. patsnap.com

Research also extends to the biological interactions of these molecules. For instance, studies have investigated the interaction of related compounds with enzymes like cytochrome P450, which can influence metabolic pathways. evitachem.com

Structure

3D Structure

Properties

CAS No. |

67330-61-4 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

2,6-diethyl-3-methylaniline |

InChI |

InChI=1S/C11H17N/c1-4-9-7-6-8(3)10(5-2)11(9)12/h6-7H,4-5,12H2,1-3H3 |

InChI Key |

OXYMEFWXAVMOEB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C=C1)C)CC)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2,6 Diethyl M Toluidine

Catalytic Alkylation Approaches

Catalytic alkylation provides various routes to introduce ethyl groups onto the m-toluidine (B57737) structure, primarily targeting the nitrogen atom or the aromatic ring.

Zeolite-Catalyzed Gas-Phase Alkylation of m-Toluidine

The gas-phase alkylation of m-toluidine using ethanol (B145695) over specific types of zeolites is a notable industrial method. This process typically employs proton-containing, pentasil-type zeolites, such as H-ZSM-5, at atmospheric pressure. The reaction mechanism involves the adsorption of ethanol onto the acidic sites of the zeolite catalyst, which leads to the formation of ethyl carbocations. These carbocations then react with m-toluidine. While this method is effective for N-ethylation, it demonstrates low selectivity for the desired N,N-diethyl-m-toluidine, with N-ethyl-m-toluidine being the major product.

Table 1: Reaction Parameters for Zeolite-Catalyzed Gas-Phase Alkylation of m-Toluidine

| Parameter | Value/Condition |

| Catalyst | H-ZSM-5 Zeolite (SiO₂/Al₂O₃ ratio ≥ 60) |

| Reactants | m-Toluidine, Ethanol |

| Temperature | 260–330°C |

| Pressure | Atmospheric |

| Molar Ratio (Ethanol:m-Toluidine) | 0.5–3.0 |

| Selectivity for N,N-diethyl-m-toluidine | 5–6% |

| Primary Byproduct | N-Ethyl-m-toluidine (50–52% selectivity) |

Reductive Alkylation via Imine Intermediates

Reductive alkylation offers a pathway to synthesize diethylated toluidine by reacting m-toluidine with acetaldehyde (B116499). This reaction is conducted under hydrogen pressure in the presence of catalysts like Raney nickel or palladium. The process begins with the condensation of acetaldehyde and m-toluidine to form an imine intermediate. This intermediate is subsequently hydrogenated in situ to yield the final N-alkylated amine. The selectivity towards mono- or dialkylation can be controlled by adjusting the stoichiometry of the aldehyde.

Table 2: Conditions for Reductive Alkylation of m-Toluidine

| Parameter | Value/Condition |

| Catalyst | Raney Ni (1.3–2.0 wt%) or Palladium |

| Reactants | m-Toluidine, Acetaldehyde |

| Temperature | 100–200°C |

| Pressure | 3–20 MPa H₂ |

| Yield (N-alkylated products) | 70–90% |

| Intermediate | Imine |

Iodine-Catalyzed Direct N,N-Diethylation

A direct N,N-diethylation of m-toluidine can be achieved using iodine as a catalyst. In this method, m-toluidine is reacted with diethylamine (B46881) in a sealed autoclave at high temperatures. The iodine, typically used in small weight percentages, acts as a Lewis acid, activating the amine for alkylation. While this approach is robust, it produces a mix of N-ethyl and N,N-diethyl products and requires high temperatures and pressures.

Table 3: Parameters for Iodine-Catalyzed Direct N,N-Diethylation

| Parameter | Value/Condition |

| Catalyst | Iodine (1–2 wt%) |

| Reactants | m-Toluidine, Diethylamine |

| Temperature | 200–300°C |

| Time | 6–7 hours |

| Pressure | 8–15 MPa (autogenous) |

| Conversion | ~85% (mixed N-ethyl and N,N-diethyl products) |

Ortho Alkylation in the Synthesis of 2,6-Dialkylanilines

Ortho-alkylation techniques are crucial for synthesizing 2,6-dialkylanilines, a class of compounds to which 2,6-diethyl-m-toluidine belongs. These methods focus on adding alkyl groups to the positions ortho to the amino group on the benzene (B151609) ring.

Aluminum Anilide Type Catalyst Systems

A widely applied industrial process for producing ortho-alkylated aromatic amines involves the use of aluminum anilide-type catalysts. google.comlookchem.com In this process, an aromatic amine, such as m-toluidine, is reacted with an olefin like ethylene (B1197577) at elevated temperatures and pressures. google.comgoogle.com The catalyst can be prepared by reacting aluminum powder or turnings with the amine itself. lookchem.comgoogle.com For the synthesis of this compound, m-toluidine is heated with aluminum powder, often with a promoter like mercuric chloride, to form the catalyst. Subsequently, ethylene is introduced under high pressure, leading to the formation of the diethyl-m-toluidine product with high yield. google.com The reaction specifically yields products alkylated in the ortho positions, with no para-alkylated products detected. lookchem.com

Table 4: Reaction Conditions for Aluminum Anilide-Catalyzed Ortho-Alkylation of Toluidine google.com

| Parameter | Value/Condition |

| Reactants | m-Toluidine, Ethylene |

| Catalyst System | Aluminum powder, Mercuric chloride |

| Catalyst Formation Temperature | 200°C |

| Alkylation Temperature | 340-350°C |

| Ethylene Pressure | ~200 atmospheres |

| Product | Diethyl-m-toluidine |

| Yield | 83% |

Hydrogenation of Distillation Residues for Enhanced Yield

Table 5: Conditions for Hydrogenation of Distillation Residues google.com

| Parameter | Value/Condition |

| Feedstock | Distillation residue from ortho-alkylation |

| Catalyst | Palladium on Carbon (Pd/C) |

| Temperature | 100–200°C (preferred range) |

| Pressure | 100-5000 psig H₂ |

| Time | 4-24 hours |

| Result | Formation of additional 2,6-dialkylaniline |

Structure Reactivity Relationships and Derivative Chemistry of 2,6 Diethyl M Toluidine

Electronic and Steric Effects of Ethyl and Methyl Substituents

The reactivity and chemical behavior of 2,6-Diethyl-m-toluidine are profoundly influenced by the electronic and steric properties of its alkyl substituents. The molecule features two ethyl groups positioned ortho to the amino group and a methyl group in the meta position on the aniline (B41778) ring.

Electronic Effects: Alkyl groups, such as ethyl and methyl, are generally considered electron-donating groups (EDGs). They exert a positive inductive effect (+I), pushing electron density into the aromatic ring. This increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophilic substitution. Consequently, the amino group (–NH2), itself a powerful activating group, is further enhanced in its ability to direct electrophiles to the ortho and para positions. In this compound, the combined inductive effects of the three alkyl groups increase the basicity of the amine compared to unsubstituted aniline, as the electron density on the nitrogen atom is enhanced.

Steric Effects: The most significant feature of this compound's structure is the substantial steric hindrance created by the two ethyl groups at the 2 and 6 positions. This steric bulk directly shields the amino group, impeding its direct interaction with bulky reagents. Furthermore, this ortho-disubstitution forces the amino group and its associated amide derivatives to twist out of the plane of the aromatic ring. This loss of planarity significantly reduces the mesomeric (resonance) effect between the nitrogen's lone pair and the pi-system of the ring, a phenomenon that has been noted in analogous 2,6-dialkylanilines. This steric inhibition of resonance can decrease the activating effect of the amino group compared to unhindered anilines. The steric hindrance is a dominant factor in many of its reactions, often dictating the regioselectivity and feasibility of transformations.

| Substituent Group | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| Ethyl (x2) | 2, 6 (ortho) | +I (Electron-donating) | High | Shields the amino group; twists it out of the ring plane, reducing resonance. |

| Methyl | 3 (meta) | +I (Electron-donating) | Low | Increases electron density on the ring, enhancing nucleophilicity. |

| Amino | 1 | +M > -I (Strongly activating) | - | Directs electrophiles to ortho/para positions; its effect is modulated by steric hindrance. |

Comparative Reactivity with Analogous Toluidine Derivatives

The unique substitution pattern of this compound leads to distinct reactivity when compared to other toluidine isomers and derivatives.

Versus m-Toluidine (B57737): this compound is significantly more sterically hindered at the amino group than m-toluidine. While both are reactive towards electrophilic aromatic substitution, the positions available for substitution on this compound are more restricted. Reactions that involve direct attack at the nitrogen, such as N-alkylation or N-acylation, are slower or require more forcing conditions for this compound compared to m-toluidine due to the bulky ortho-ethyl groups.

Versus 2,6-Dimethylaniline (B139824): this compound is a close analog of 2,6-dimethylaniline (2,6-xylidine). Both share the characteristic steric hindrance from the ortho-alkyl groups. However, the ethyl groups in this compound are bulkier than the methyl groups in 2,6-dimethylaniline, leading to even greater steric effects. This can result in lower yields or slower reaction rates in sterically demanding reactions. For instance, in the formation of amides, the degree of steric hindrance has been shown to influence reaction outcomes and product stability. The additional methyl group at the meta position in this compound also slightly modifies the electronic properties and regioselectivity of ring-based reactions compared to 2,6-dimethylaniline.

Versus N,N-Diethyl-m-toluidine: Unlike this compound, which is a primary amine, N,N-Diethyl-m-toluidine is a tertiary amine. This fundamental difference means the latter cannot undergo reactions like N-acylation or form Schiff bases in the same manner. While both are used as intermediates in dye synthesis, their reaction pathways are distinct. The reactivity of N,N-Diethyl-m-toluidine is dominated by electrophilic substitution on the aromatic ring, with the diethylamino group being a powerful ortho, para-director.

| Compound | Steric Hindrance at -NH2 | Basicity (Relative) | Key Reactivity Features |

|---|---|---|---|

| m-Toluidine | Low | Moderate | Accessible amino group; standard aromatic amine reactivity. |

| 2,6-Dimethylaniline | High | Higher | Sterically hindered amino group; reduced N-reactivity. |

| This compound | Very High | Higher | Very hindered amino group; reactivity dominated by sterics. |

| N,N-Diethyl-m-toluidine | N/A (Tertiary Amine) | Higher | No N-H reactivity; strong ortho, para-director for EAS. |

Utilization of this compound as a Synthon in Organic Transformations

Despite its steric hindrance, or sometimes because of it, this compound and its close relative 2,6-diethylaniline (B152787) serve as crucial synthons (synthetic building blocks) in the production of various important chemicals, particularly in the agrochemical industry.

One of the most prominent uses is in the synthesis of acetanilide (B955) herbicides. The 2,6-diethylaniline moiety is a core component of several widely used herbicides like alachlor (B1666766), butachlor, and metolachlor. In these syntheses, 2,6-diethylaniline is typically N-alkylated with a chloroacetyl chloride derivative. The steric hindrance provided by the two ethyl groups is critical for the biological activity of the final herbicide molecule and also influences its environmental degradation profile. The synthesis involves the formation of an amide bond, demonstrating that despite the steric bulk, acylation is a key transformation for this synthon.

The compound is also a precursor for producing curing agents for resins and building blocks for sterically demanding ligands used in catalysis. The bulky framework is advantageous for creating specific three-dimensional structures around a metal center in coordination chemistry.

Synthesis and Characterization of Novel Adducts and Functionalized Derivatives

Research into the derivatives of 2,6-disubstituted anilines has led to the synthesis and characterization of various novel compounds and adducts. A key area of study has been the reactivity of their N-chloroacetyl derivatives, which are important herbicide metabolites.

For example, extensive studies have been conducted on 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), a direct derivative of 2,6-diethylaniline. This compound has been shown to form adducts with nucleosides under mildly basic conditions. Specifically, CDEPA reacts via displacement of the chlorine atom to form N-1 adducts with 2'-deoxyguanosine (B1662781) and N-3 adducts with thymidine. The synthesis of these adducts is crucial for understanding the mechanisms of genotoxicity and carcinogenicity of the parent compounds.

The characterization of these derivatives relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are essential for structural elucidation. In studies of alachlor and its adducts, which contain the N-(2,6-diethylphenyl) moiety, NMR revealed the presence of rotational isomers (rotamers). This phenomenon was attributed to hindered rotation around the N-carbonyl bond, a direct consequence of the steric clash with the ortho-ethyl groups.

Mass Spectrometry (MS): Provides crucial information on the molecular weight and fragmentation patterns of the synthesized adducts, confirming their identity.

Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the N-H and C=O stretches in amide derivatives, confirming that acylation has occurred.

X-ray Crystallography: Provides definitive proof of structure for crystalline derivatives, such as in the study of 2-chloro-N-(2,6-dimethylphenyl)acetamide, a closely related compound. Single-crystal X-ray analysis allows for precise measurement of bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

These characterization methods are fundamental in confirming the successful synthesis of new adducts and functionalized derivatives originating from the this compound scaffold.

Computational Chemistry and Theoretical Characterization of 2,6 Diethyl M Toluidine

Quantum Chemical Analysis of Molecular Structure and Conformation

The three-dimensional arrangement of atoms and the rotational freedom of substituent groups are fundamental to a molecule's physical and chemical properties. Quantum chemical methods are instrumental in determining the most stable geometric structures (local minima on the potential energy surface) and the energy barriers between different conformations.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. scispace.com This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For 2,6-diethyl-m-toluidine, a DFT approach, such as using the B3LYP functional with a 6-31G(d,p) basis set, can be employed to perform a full geometry optimization. researchgate.net

The optimization process systematically alters the molecular geometry to find the configuration with the lowest possible energy. This yields precise information on bond lengths, bond angles, and dihedral angles. For this compound, the key structural parameters of interest include the C-N bond length, the geometry of the amino group, the orientation of the two ethyl groups, and the planarity of the benzene (B151609) ring. The presence of bulky ethyl groups at the ortho positions relative to the amino group is expected to cause steric hindrance, influencing the pyramidalization at the nitrogen atom and the rotational barriers of the ethyl substituents.

Below is a table of hypothetical optimized geometric parameters for this compound, as would be predicted by a typical DFT calculation.

Table 1: Predicted Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p)) This data is illustrative and represents typical values for similar molecular structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C(ar)-NH2 | 1.40 Å |

| C(ar)-C(ethyl) | 1.52 Å | |

| C(ethyl)-C(methyl) | 1.54 Å | |

| C(ar)-C(ar) | 1.39 Å | |

| N-H | 1.01 Å | |

| Bond Angles | C(ar)-N-H | 112° |

| H-N-H | 110° | |

| C(ar)-C(ar)-C(ethyl) | 121° |

| Dihedral Angle | C(ar)-C(ar)-N-H | ~35° |

While DFT is highly effective, other methods also play a role in computational analysis. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data. They can provide a fundamental understanding of molecular conformation, although they are often more computationally demanding than DFT for comparable accuracy, especially when electron correlation effects are included (e.g., via Møller-Plesset perturbation theory).

Semi-empirical methods (like AM1, PM3, and MNDO) are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. These methods are significantly faster than DFT or ab initio approaches, making them suitable for studying very large molecules or for performing preliminary conformational scans of flexible molecules like this compound. A conformational study would involve rotating the C-N and C-C bonds of the ethyl groups to map the potential energy surface and identify the most stable rotamers and the transition states that separate them.

Electronic Structure Properties and Reactivity Prediction

Beyond molecular geometry, computational chemistry excels at elucidating the electronic landscape of a molecule, which is key to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. youtube.com

For this compound, the HOMO is expected to be a π-orbital with significant electron density on the electron-rich aromatic ring and the nitrogen atom of the amino group. The LUMO is likely to be a π*-antibonding orbital distributed over the aromatic ring. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular reactivity and stability. acs.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com The electron-donating nature of the amino and alkyl groups is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity toward electrophiles. csjmu.ac.inrsc.org

Table 2: Predicted Frontier Molecular Orbital Properties of this compound This data is illustrative and based on general principles for substituted anilines.

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.15 | Electron-donating ability (nucleophilicity) |

| LUMO Energy | -0.25 | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.90 | Chemical reactivity and kinetic stability |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, closely resembling Lewis structures. wisc.edu This method allows for a quantitative analysis of charge distribution and intramolecular interactions.

For this compound, NBO analysis can quantify the natural atomic charges, revealing the electron-donating effect of the ethyl and methyl groups and the high negative charge localized on the nitrogen atom. Furthermore, NBO analysis can identify and quantify the energy of delocalization effects, such as the interaction between the nitrogen lone pair (a donor orbital) and the antibonding π* orbitals of the benzene ring (acceptor orbitals). wisc.edu This n → π* interaction is a key factor in the delocalization of electron density from the amino group into the ring, which governs the molecule's chemical behavior.

Table 3: Predicted Natural Atomic Charges for Key Atoms in this compound (NBO Analysis) This data is illustrative and represents expected charge distributions.

| Atom | Predicted Natural Charge (e) |

|---|---|

| Nitrogen (N) | -0.85 |

| C1 (bonded to N) | +0.20 |

| C2, C6 (bonded to Ethyl) | +0.15 |

| C3 (bonded to Methyl) | +0.10 |

| Hydrogens (on NH2) | +0.40 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded to indicate different regions of electrostatic potential: red typically signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate or near-neutral potentials.

In the MEP map of this compound, the most negative potential (red) would be concentrated around the nitrogen atom due to its lone pair of electrons. This highlights the nitrogen as the primary site for protonation and interaction with electrophiles. The π-system of the aromatic ring would also show a degree of negative potential. Conversely, the regions around the hydrogen atoms of the amino group would exhibit the most positive potential (blue), identifying them as potential hydrogen bond donors. This visual information provides a clear and intuitive prediction of the molecule's reactive sites.

Spectroscopic Property Simulations and Correlations

Computational simulations are instrumental in interpreting experimental spectra and predicting spectroscopic behavior where experimental data is unavailable. For this compound, these simulations can elucidate the relationship between its molecular structure and its interaction with electromagnetic radiation.

Vibrational spectroscopy is a key tool for identifying molecular structures. Theoretical calculations of Fourier-Transform Infrared (FTIR) and Raman spectra for this compound can be performed using DFT methods, often with the B3LYP functional and a suitable basis set like 6-31G(d,p). These calculations yield harmonic vibrational frequencies, which correspond to the fundamental modes of vibration of the molecule.

The calculated frequencies and their corresponding intensities can be used to generate theoretical FTIR and Raman spectra. These simulated spectra can then be compared with experimental data, if available, to confirm the molecular structure and aid in the assignment of vibrational bands to specific functional groups and movements within the molecule. For instance, characteristic vibrational modes for the N-H stretching of the amine group, C-H stretching of the aromatic ring and ethyl groups, and the C-N stretching can be precisely identified.

Interactive Data Table: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Illustrative) |

| N-H Asymmetric Stretch | Amine | 3450 |

| N-H Symmetric Stretch | Amine | 3360 |

| C-H Aromatic Stretch | Benzene Ring | 3100-3000 |

| C-H Aliphatic Stretch | Ethyl Groups | 2970-2850 |

| C=C Aromatic Stretch | Benzene Ring | 1600-1450 |

| C-N Stretch | Aryl Amine | 1350-1250 |

Note: The data in this table is illustrative and based on typical frequency ranges for the specified functional groups in similar molecules. Actual calculated values would require a specific computational study.

The electronic properties of this compound, such as its UV-Visible absorption spectrum, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results of these calculations, including the excitation energies and oscillator strengths, can be used to simulate the UV-Vis spectrum of the molecule.

These theoretical predictions can help in understanding the electronic structure of this compound, including the nature of its frontier molecular orbitals (HOMO and LUMO) and the charge transfer characteristics upon electronic excitation. nih.gov The analysis of these transitions provides insight into the photophysical behavior of the molecule, which is crucial for applications in areas like organic electronics and materials science.

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. The NLO properties of a molecule are determined by its hyperpolarizability. Computational methods, particularly DFT, can be employed to calculate the first hyperpolarizability (β) of this compound.

These calculations involve determining the response of the molecule's dipole moment to an applied external electric field. The magnitude of the calculated hyperpolarizability provides a theoretical measure of the NLO activity of the compound. For substituted anilines, the nature and position of the substituent groups on the aromatic ring can significantly influence the NLO response. Theoretical calculations can therefore be a valuable tool for screening and designing molecules with enhanced NLO properties.

Thermochemical Parameters and Stability Assessments

Computational chemistry provides a means to estimate the thermochemical properties of molecules, such as their standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cv). These parameters are crucial for understanding the stability and reactivity of a compound. Using DFT calculations, it is possible to compute the total electronic energy of this compound. By combining this with vibrational frequency calculations, which provide the zero-point vibrational energy and thermal corrections, the key thermochemical parameters can be determined.

These theoretical values, while subject to the accuracy of the chosen computational method and basis set, offer valuable estimations where experimental thermochemical data is lacking. They can be used to assess the relative stability of this compound compared to its isomers and to predict the thermodynamics of reactions in which it participates.

Interactive Data Table: Calculated Thermochemical Parameters for this compound at 298.15 K (Illustrative)

| Parameter | Symbol | Illustrative Calculated Value | Units |

| Standard Enthalpy of Formation | ΔHf° | -85.3 | kJ/mol |

| Standard Entropy | S° | 430.2 | J/(mol·K) |

| Heat Capacity at Constant Volume | Cv | 215.7 | J/(mol·K) |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this size and complexity. Actual values would require a dedicated computational study.

Advanced Analytical Methodologies for 2,6 Diethyl M Toluidine in Research Matrices

Chromatographic Separation and Quantification Techniques

Chromatographic methods are paramount for the separation of 2,6-Diethyl-m-toluidine from interfering substances in a sample matrix, enabling its precise quantification. Both gas and liquid chromatography have been successfully applied, often in conjunction with highly sensitive detectors.

Gas Chromatography (GC) with Various Detection Systems

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical and is often dictated by the required sensitivity and the nature of the sample matrix.

For the analysis of substituted anilines, including compounds structurally similar to this compound, GC coupled with mass spectrometry (GC-MS) is a widely used and effective method. A study on 2,6-dimethylaniline (B139824), a related compound, utilized GC-MS for its determination in urine, highlighting the suitability of this technique for biological matrices. The mass spectrometer provides high selectivity and allows for structural confirmation of the analyte.

Nitrogen-Phosphorus Detectors (NPD) are also highly suitable for the analysis of nitrogen-containing compounds like this compound. The EPA Method 8131, developed for the determination of aniline (B41778) and its derivatives, suggests the use of a GC-NPD system, which offers excellent sensitivity and selectivity for these analytes. Flame Ionization Detectors (FID) can also be used, particularly when high concentrations of the analyte are expected or when a more universal detector is required.

Below is a table summarizing typical GC conditions that could be adapted for the analysis of this compound based on methods for related aniline derivatives.

Table 1: Representative Gas Chromatography (GC) Parameters for the Analysis of Substituted Anilines

| Parameter | GC-MS (for 2,6-dimethylaniline) | GC-NPD (EPA Method 8131 for anilines) |

|---|---|---|

| Column | Capillary column (e.g., DB-5 or equivalent) | Fused-silica capillary column with a suitable stationary phase |

| Injector Temperature | 250 °C | 200 - 250 °C |

| Carrier Gas | Helium | Helium or Nitrogen |

| Oven Program | Temperature gradient (e.g., 60 °C hold for 1 min, then ramp to 280 °C) | Isothermal or temperature gradient depending on the specific anilines |

| Detector | Mass Spectrometer (MS) | Nitrogen-Phosphorus Detector (NPD) |

| Detector Temperature | N/A | 250 - 300 °C |

| Ionization Mode (MS) | Electron Impact (EI) | N/A |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are non-volatile or thermally labile. For substituted anilines, reversed-phase HPLC is the most common approach.

A study on the separation of twelve substituted anilines demonstrated the use of a C18 hybrid stationary phase with pure water as the mobile phase at elevated temperatures. This approach, known as high-temperature HPLC, can offer rapid separations. Detection in this study was achieved using either a UV detector or a combination of UV and Flame Ionization Detection (FID).

For enhanced sensitivity, especially in complex matrices, HPLC can be coupled with amperometric detection. A method developed for 2,6-dimethylaniline and o-toluidine (B26562) in pharmaceutical preparations utilized HPLC with amperometric detection at a glassy carbon electrode, achieving a very low limit of detection of 0.8 ng/ml. This highlights the potential for highly sensitive quantification of this compound.

The following table presents typical HPLC conditions that could be adapted for the analysis of this compound.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of Substituted Anilines

| Parameter | High-Temperature HPLC | HPLC with Amperometric Detection |

|---|---|---|

| Column | C18 hybrid stationary phase | Reversed-phase C18 column |

| Mobile Phase | Pure water (with temperature programming) | Acetonitrile/buffer mixture |

| Flow Rate | Typically 1.0 - 2.0 mL/min | Typically 1.0 mL/min |

| Temperature | Programmed from 160°C to 200°C | Ambient |

| Detector | UV or UV/FID | Amperometric Detector (Glassy Carbon Electrode) |

| Detection Wavelength (UV) | 254 nm or 280 nm | N/A |

| Detection Potential | N/A | +0.85 V |

Derivatization Strategies for Enhanced Analytical Sensitivity

Derivatization is a chemical modification process used to improve the analytical properties of a compound, such as its volatility for GC analysis or its detectability. For aromatic amines like this compound, derivatization is often employed to enhance the sensitivity of detection, particularly in trace analysis.

In gas chromatography, derivatization can improve peak shape and increase the response of electron capture detectors (ECD), which are highly sensitive to halogenated compounds. For the analysis of aniline, derivatization with reagents such as 4-carbethoxyhexafluorobutyryl chloride or 2,2,2-trichloroethyl chloroformate has been shown to produce stable derivatives with excellent GC-MS properties. These reagents introduce fluorinated or chlorinated moieties, significantly enhancing the sensitivity of detection.

The general reaction for the derivatization of an amine with an acyl chloride is as follows:

R-NH₂ + Cl-CO-R' → R-NH-CO-R' + HCl

Where R-NH₂ is the primary amine (this compound), and Cl-CO-R' is the derivatizing agent.

Spectroscopic Analytical Applications

Spectroscopic techniques are invaluable for the direct quantification and kinetic monitoring of chemical species. UV-Vis spectrophotometry, in particular, offers a rapid and cost-effective means of analysis.

UV-Vis Spectrophotometric Quantification in Chemical Systems

Direct UV-Vis spectrophotometry can be used for the quantification of aromatic amines, although its selectivity may be limited in complex mixtures. A more selective approach involves the use of color-forming reagents that react with the amine to produce a colored product with a distinct absorption maximum in the visible region.

Several methods have been developed for the spectrophotometric determination of aromatic amines. One such method is based on the reaction of the amine with the colorless Fe(III)-ferrozine complex. The amine reduces Fe(III) to Fe(II), which then forms a violet-colored complex with ferrozine, with a maximum absorbance at 562 nm. Another common reagent is sodium 1,2-naphthoquinone-4-sulphonate, which reacts with aromatic amines in an alkaline medium to form a colored product. A further method involves the oxidation of p-N,N-dimethylphenylenediamine by sodium metaperiodate to form p-N,N-dimethylbenzoquinonemonoimine, which then forms a purple-red charge-transfer complex with aromatic primary amines, with an absorbance maximum around 530 nm.

The molar absorptivity for the colored complexes formed with various aromatic amines using the Fe(III)-ferrozine method has been reported to be in the range of 1.5 x 10³ to 4.7 x 10⁴ L mol⁻¹ cm⁻¹. While specific data for this compound is not available, these methods provide a general framework for its spectrophotometric quantification. It is important to note that the NIST WebBook entry for the related compound 2,6-Diethyl-p-toluidine indicates that concentration information is not available for its gas-phase IR spectrum, suggesting that quantitative spectroscopic data for such compounds may be limited.

Table 3: Common Reagents for Spectrophotometric Determination of Aromatic Amines

| Reagent | Principle | Resulting λmax |

|---|---|---|

| Fe(III)-ferrozine | Reduction of Fe(III) to Fe(II) and complexation with ferrozine. | 562 nm |

| Sodium 1,2-naphthoquinone-4-sulphonate | Formation of a colored adduct in alkaline medium. | Varies with amine |

| p-N,N-dimethylphenylenediamine / Sodium metaperiodate | Formation of a charge-transfer complex. | ~530 nm |

Kinetic Monitoring using Time-Resolved Spectrophotometry

Time-resolved spectrophotometry is a powerful technique for studying the kinetics of fast chemical reactions. By monitoring the change in absorbance of a reactant or product over time, reaction rates and mechanisms can be elucidated.

For aromatic amines, time-resolved transient absorption spectroscopy can be used to study their excited-state dynamics and reaction pathways. For instance, the relaxation of aniline in aqueous solution after photoexcitation has been investigated using femtosecond transient absorption spectroscopy. These studies reveal the formation of transient species and their decay kinetics, providing insights into processes like photoionization.

Method Validation and Performance Evaluation in Environmental Research

The validation of analytical methods is a critical process in environmental research to ensure the reliability and accuracy of data. For a compound like this compound, which is not a ubiquitously monitored analyte, the development and validation of sensitive and specific analytical methods are paramount for assessing its potential environmental occurrence and fate. Method validation encompasses the evaluation of several performance characteristics, including detection and quantitation limits, linearity, accuracy, precision, and the assessment of matrix effects.

Detection Limits and Quantitation Limits

The limit of detection (LOD) and limit of quantitation (LOQ) are fundamental performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For aromatic amines in environmental matrices, these limits are heavily dependent on the analytical technique employed and the complexity of the sample matrix.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the trace analysis of aromatic amines. While specific validated methods for this compound in environmental samples are not extensively documented in publicly available literature, data from closely related aromatic amines can provide valuable insights into expected detection capabilities.

For instance, a study on the determination of aniline in soil using GC-MS established a limit of quantification of 0.04 mg/kg. nih.gov Another study focusing on various aniline derivatives in groundwater reported quantification capabilities in the range of 1 to 45 µg/L using both GC/MS and LC/MS-MS. semanticscholar.org For 2,6-dimethylaniline, a structurally similar compound, a GC/MS method for its determination in urine reported a detection limit of 0.025 µg/g. nih.gov These values suggest that modern analytical instrumentation is capable of achieving low µg/L to ng/L detection limits for aromatic amines in water and low µg/kg levels in solid matrices.

Interactive Table: Representative Detection and Quantitation Limits for Structurally Similar Aromatic Amines in Environmental Matrices.

| Analyte | Matrix | Analytical Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| Aniline | Soil | GC-MS | - | 0.04 mg/kg | nih.gov |

| Aniline Derivatives | Groundwater | GC/MS & LC/MS-MS | - | 1 - 45 µg/L | semanticscholar.org |

| 2,6-Dimethylaniline | Urine | GC-MS | 0.025 µg/g | - | nih.gov |

| Various Drugs | Environmental Water | LC-MS/MS | 0.1 - 8.4 ng/mL | - | nih.gov |

| Emerging Contaminants | Aquatic Matrices | LC-MS/MS | 5 µg/L | 10 ng/L | researchgate.net |

Sample Preparation and Matrix Effects

The complexity of environmental matrices such as soil and water necessitates efficient sample preparation techniques to isolate and concentrate the target analyte, this compound, and to minimize the interference from co-extracted matrix components. Solid-phase extraction (SPE) is a widely used technique for the pre-concentration of organic pollutants from aqueous samples. chromatographyonline.com For soil and sediment samples, techniques like pressurized liquid extraction or microwave-assisted extraction are often employed.

Matrix effects are a significant challenge in trace environmental analysis, particularly when using sensitive techniques like LC-MS/MS. nih.gov These effects, caused by co-eluting compounds from the sample matrix, can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. chromatographyonline.comnih.gov The extent of matrix effects is highly dependent on the nature of the sample matrix. For example, wastewater influents can cause significant signal suppression compared to tap water. researchgate.net

To mitigate matrix effects, several strategies can be employed. These include optimizing the sample cleanup process to remove interfering substances, using matrix-matched calibration standards, or employing the standard addition method. wikipedia.org The use of stable isotope-labeled internal standards is also a highly effective approach to compensate for matrix effects and improve the accuracy and precision of the analytical method.

Interactive Table: Overview of Sample Preparation and Matrix Effect Considerations.

| Parameter | Description | Common Approaches and Considerations |

| Sample Preparation | Isolation and concentration of the analyte from the sample matrix. | - Water: Solid-Phase Extraction (SPE) with appropriate sorbents (e.g., C18, polymeric). - Soil/Sediment: Pressurized Liquid Extraction (PLE), Microwave-Assisted Extraction (MAE). |

| Matrix Effects | Alteration of analyte signal response due to co-eluting matrix components. | - Ion Suppression/Enhancement: Particularly prevalent in LC-MS/MS. |

| Mitigation Strategies | Techniques to minimize the impact of matrix effects on analytical results. | - Optimized Cleanup: Efficient removal of interfering compounds during sample preparation. - Matrix-Matched Calibration: Preparation of calibration standards in a similar matrix to the samples. - Standard Addition: Spiking the sample with known amounts of the analyte to create a calibration curve within the sample matrix. - Isotope Dilution: Use of stable isotope-labeled internal standards. |

Industrial Chemical Applications of 2,6 Diethyl M Toluidine Non Biological Focus

Role as a Chemical Intermediate in Bulk Chemical Production

2,6-Diethyl-m-toluidine, also known as 2,6-diethyl-3-methylaniline, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a variety of other chemicals. Its structural framework, featuring a substituted aromatic amine, makes it a valuable building block in industrial organic synthesis. The production of related compounds, such as N-ethyl-m-toluidine, has historically involved processes like the reaction of m-toluidine (B57737) with ethyl bromide. The synthesis of tertiary amines like this compound typically follows alkylation pathways of the corresponding primary amine.

This compound's utility as an intermediate is significant in the manufacturing of more complex molecules. For instance, ortho-alkylation of aromatic amines like aniline (B41778) and o-toluidine (B26562) yields 2,6-dialkylanilines, which are important intermediates for pesticides. google.com The specific arrangement of the ethyl and methyl groups on the aniline ring of this compound influences the reactivity and properties of the final products.

Applications in the Synthesis of Dyes and Pigments

Aromatic amines are foundational precursors in the creation of azo dyes, which constitute the largest and most diverse group of synthetic colorants. imrpress.com These dyes are characterized by the presence of one or more azo groups (–N=N–) and are used to color a wide range of materials, including textiles, plastics, and paper. imrpress.comafirm-group.com The synthesis process involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound. mdpi.com

This compound serves as a precursor in the production of specific dyes. Its structure is incorporated into larger molecules to achieve desired color properties. For example, the related compound N,N-diethyl-m-toluidine is a known intermediate for dyes such as acid blue 15 and disperse blue 366. The nature of the aromatic amine, whether it is simple or complex, hydrophobic or hydrophilic, dictates the properties and applications of the resulting azo dye. imrpress.com Dinitroanilines, which can be derived from toluidine compounds, have also been recognized as important intermediates in the manufacture of dyes. ucanr.edu

Use as a Precursor in the Production of Herbicides and Related Agrochemicals

The dinitroaniline class of herbicides represents a significant application for derivatives of substituted toluidines. wikipedia.org These herbicides, including widely used products like trifluralin (B1683247) and pendimethalin, are primarily used for pre-emergent control of grasses and broadleaf weeds. wikipedia.orgnih.gov Their mechanism of action involves the inhibition of microtubule formation in plant cells, which disrupts cell division and leads to the death of susceptible weeds. wikipedia.orgnih.gov

The synthesis of many dinitroaniline herbicides starts from substituted anilines. For example, trifluralin is chemically known as α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine. ucanr.edunih.gov Although not directly synthesized from this compound, the structural motifs are closely related and highlight the importance of substituted toluidines in this agrochemical sector. Research has shown that various 2,4- and 2,6-dinitroaniline (B188716) derivatives exhibit phytotoxic effects, making them potential herbicides. researchgate.net The development of these herbicides dates back to the 1960s, and they continue to be relevant in modern agriculture. ucanr.edunih.gov

Below is a table of representative dinitroaniline herbicides and their chemical structures, illustrating the common 2,6-dinitroaniline core.

| Herbicide | Chemical Structure | Precursor Type |

| Trifluralin | α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine | Substituted p-toluidine |

| Pendimethalin | N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine | Substituted benzenamine |

| Ethalfluralin | N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine | Substituted benzenamine |

| Oryzalin | 4-(dipropylamino)-3,5-dinitrobenzenesulfonamide | Substituted benzenesulfonamide |

| Prodiamine | 2,4-dinitro-N3,N3-dipropyl-6-(trifluoromethyl)-1,3-benzenediamine | Substituted benzenediamine |

Significance in Polymer Chemistry and Additive Formulations

In the field of polymer science, aromatic amines, including derivatives of toluidine, are utilized as curing agents for epoxy and polyurethane resins. researchgate.netgoogle.com Epoxy resins are versatile thermosetting polymers formed from an oligomer with at least two epoxide groups and a curing agent. researchgate.net Amine compounds are common curing agents that react with the epoxide groups to create a cross-linked polymer network. researchgate.net

For instance, a mixture of 2,6-diamino-3,5-diethyl toluene (B28343) and 2,4-diamino-3,5-diethyl toluene is used as a curing agent for epoxy resins. researchgate.net These aromatic diamines contribute to the final properties of the cured material, such as thermal stability and chemical resistance. Similarly, in polyurethane systems, aromatic diamines can act as chain extenders, reacting with isocyanate prepolymers to build the polymer backbone and influence the mechanical properties of the resulting elastomer. The use of these compounds as curing agents is a critical aspect of formulating high-performance coatings, adhesives, and composite materials. google.com

Q & A

Q. How should researchers structure tables for publishing data on this compound?

- Methodological Answer :

- Column Headers : Parameter (e.g., Yield), Method (e.g., GC-MS), Value (± Uncertainty), Units.

- Footnotes : Specify instruments (e.g., “Agilent 7890B GC with FID detector”).

- Appendices : Include raw spectra, calibration curves, and statistical code (e.g., R scripts).

Avoid redundancy; use graphs for trends (e.g., time-yield plots) instead of repetitive tables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.